tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate

Description

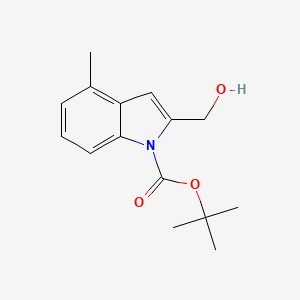

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-4-methylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10-6-5-7-13-12(10)8-11(9-17)16(13)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBXOZZPKGYUQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(N(C2=CC=C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The indole ring can be reduced to form indoline derivatives.

Substitution: The hydrogen atoms on the indole ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: Indoline derivatives.

Substitution: Substituted indole derivatives.

Scientific Research Applications

Synthetic Applications

Building Block in Organic Synthesis:

tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts hydroxymethyl to carboxylic acid using oxidizing agents. |

| Reduction | Reduces the carboxylic acid to alcohol or other functional groups. |

| Substitution | Allows for the introduction of different nucleophiles, enhancing diversity. |

These reactions enable the compound to be utilized in synthesizing pharmaceuticals and other specialty chemicals.

Biological Applications

Antimicrobial and Anticancer Properties:

Research indicates that compounds similar to this compound exhibit significant biological activities. Studies have shown potential antimicrobial effects against various pathogens and anticancer properties through mechanisms that may involve enzyme inhibition or receptor modulation.

Case Study: Anticancer Activity

In a study investigating derivatives of indole compounds, it was found that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

Pharmaceutical Development

Drug Candidate Exploration:

The unique structural features of this compound make it an attractive candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications.

Mechanism of Action:

The mechanism by which this compound exerts its effects may involve binding to specific proteins or enzymes within cells, influencing metabolic pathways critical for cell survival and proliferation .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in the production of specialty chemicals due to its reactivity and ability to form diverse derivatives. This application is particularly relevant in the manufacture of fine chemicals used in various industries such as cosmetics and agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

tert-Butyl 4-methyl-1H-indole-1-carboxylate (CAS: 136540-84-6)

- Structure : Lacks the hydroxymethyl group at position 2.

- Properties : Reduced polarity compared to the target compound due to the absence of the hydroxymethyl group. Molecular weight: 231.29 g/mol .

- Applications : Serves as a simpler intermediate for indole functionalization, often used in coupling reactions or alkylation studies .

tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 914349-01-2)

tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 914349-12-5)

- Structure : Hydroxyl group at position 4 and hydroxymethyl at position 3.

- Properties : Higher solubility in polar solvents due to dual hydroxyl groups. Similarity score to the target compound: 0.90 .

- Applications : Explored in hydrogen-bond-driven crystal engineering or as a precursor for glycosylation reactions .

Functional Group Variations

tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate (CAS: 1359828-81-1)

- Structure : Bromine at position 4 and trimethylsilyl (TMS) at position 2.

- Properties : The TMS group provides steric bulk and silicon-based reactivity (e.g., Peterson olefination). Molecular weight: 368.34 g/mol .

- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s leaving-group capability .

(E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (Compound 15)

- Structure : Mesylate (methylsulfonyloxy) group on a propenyl chain at position 5.

- Properties : The mesylate group acts as a leaving group, facilitating nucleophilic substitutions. Synthesized via reaction with mesyl chloride .

- Applications : Intermediate for introducing alkenyl or alkylamine functionalities into indole scaffolds .

Hydrazine-Linked Derivatives (e.g., Compound 9l)

- Structure: tert-Butyl carbamates with hydrazine and hydroxymethyl groups (e.g., tert-butyl (1S)-2-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate).

- Properties : Exhibit antitubercular activity (MIC values: 1–4 μg/mL) due to hydrazine’s metal-chelating properties .

Key Data Table

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 2044704-80-3 (Target) | C₁₅H₁₉NO₃ | 261.32 | 2-hydroxymethyl, 4-methyl | Pharmaceutical intermediate |

| 136540-84-6 | C₁₄H₁₇NO₂ | 231.29 | 4-methyl | Coupling reactions |

| 914349-01-2 | C₁₄H₁₆ClNO₃ | 281.74 | 4-chloro, 3-hydroxymethyl | Antitubercular agents |

| 1359828-81-1 | C₁₆H₂₂BrNO₂Si | 368.34 | 4-bromo, 2-TMS | Cross-coupling reactions |

Biological Activity

Tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

- Molecular Formula : C_{13}H_{17}N_{1}O_{3}

- CAS Number : 2044704-80-3

- Molecular Weight : 261.32 g/mol

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve several pathways, including the induction of cell cycle arrest and apoptosis.

- Microtubule Disruption : Similar to other indole derivatives, this compound may disrupt microtubule dynamics, leading to mitotic arrest. Studies have shown that modifications at the 2-position of the indole ring can significantly alter biological activity, enhancing cytotoxicity through microtubule destabilization .

- Induction of Methuosis : Recent findings suggest that certain indole derivatives can induce methuosis, a form of cell death distinct from apoptosis. This mechanism is characterized by the formation of large cytoplasmic vacuoles and membrane blebbing .

- Cell Viability Reduction : In vitro studies demonstrated that treatment with this compound resulted in decreased viability in cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Research Findings

A comprehensive study evaluated various derivatives of indole compounds, including this compound. Key findings include:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | GBM (Glioblastoma) | 0.1 - 0.6 | Microtubule disruption |

| Indole derivative A | HeLa | 0.5 | Apoptosis induction |

| Indole derivative B | MCF7 | 0.3 | Methuosis |

These results highlight the potential of this compound as a lead structure for developing new anticancer agents.

Case Study 1: Glioblastoma Treatment

A study involving glioblastoma cells treated with this compound reported significant reductions in cell viability and alterations in cellular morphology consistent with methuosis. The treatment led to extensive vacuolization and cell detachment observed via microscopy .

Case Study 2: Breast Cancer Cell Lines

In breast cancer models (MCF7), the compound demonstrated an ability to induce cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent in managing breast cancer .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate?

Answer: The compound can be synthesized via multi-step reactions involving carbamate protection, hydrazine coupling, and cyclization. For example:

- Step 1: Use tert-butoxycarbonyl (Boc) protection on the indole nitrogen under anhydrous conditions (e.g., THF, triethylamine, (Boc)₂O) to prevent undesired side reactions .

- Step 2: Introduce hydroxymethyl groups via reductive alkylation or nucleophilic substitution. Hydrazine intermediates (e.g., tert-butyl 2-hydrazino derivatives) are critical for coupling with aldehydes .

- Step 3: Purify intermediates using silica gel column chromatography (eluent: hexane/ethyl acetate) and confirm structures via H/C NMR and IR spectroscopy .

Q. How can structural confirmation be reliably achieved for this compound?

Answer:

- Spectroscopy: H NMR (e.g., δ 1.5 ppm for tert-butyl protons, δ 4.3 ppm for hydroxymethyl) and IR (C=O stretch at ~1700 cm⁻¹) are essential. Compare with analogs like tert-butyl 4-methylindole derivatives for consistency .

- Mass Spectrometry: ESI-MS or HRMS can confirm molecular weight (e.g., [M+H]⁺ at m/z 262.18) .

Q. What are the key stability considerations during storage and handling?

Answer:

- Store at 0–6°C in airtight containers to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or strong acids/bases, which may cleave the carbamate .

- Use inert atmospheres (N₂/Ar) for reactions involving reactive intermediates like hydrazines .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Answer:

- Software Tools: Use SHELXL for small-molecule refinement (e.g., resolving thermal displacement parameters) and SHELXD for phase problem solutions. For graphical representation, ORTEP-3 provides accurate molecular geometry visualization .

- Validation: Cross-check hydrogen bonding networks with graph set analysis (e.g., Etter’s rules) to identify inconsistencies in reported hydrogen bond patterns .

Q. What strategies address low yields in hydrazone coupling reactions?

Answer:

- Optimization: Adjust solvent polarity (e.g., ethanol vs. THF) and reaction temperature (20–80°C). Catalytic acetic acid can enhance Schiff base formation .

- Contradictions in Data: If yields conflict with literature (e.g., 75% vs. 85%), verify reagent purity (e.g., aldehyde freshness) and stoichiometry (hydrazine:aldehyde ratio). Replicate conditions from high-yield protocols (e.g., 20°C, 2-hour reaction) .

Q. How can hydrogen bonding influence the compound’s supramolecular assembly?

Answer:

- Graph Set Analysis: Map hydrogen bonds (e.g., N–H···O, O–H···N) using crystallographic data. For example, indole N–H may form R₂²(8) motifs with carboxylate oxygens, stabilizing crystal packing .

- Functional Impact: Disrupted hydrogen bonds (e.g., via hydroxyl methylation) can alter solubility and bioactivity. Compare with tert-butyl 4-methylpyrazole derivatives to assess packing efficiency .

Q. What methodologies assess potential antitubercular activity for derivatives?

Answer:

- In Vitro Assays: Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC values). Hydrazone derivatives (e.g., tert-butyl 2-(benzylidenehydrazino) analogs) show promise .

- Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., electron-withdrawing groups on benzaldehyde) with activity trends. Use logP calculations to optimize membrane permeability .

Data Contradictions and Resolution

- Melting Point Variability: Discrepancies (e.g., 120°C vs. 138°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions .

- Spectral Assignments: Conflicting NMR shifts (e.g., δ 4.3 ppm for hydroxymethyl vs. δ 4.1 ppm) require deuteration studies or 2D NMR (COSY, HSQC) for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.